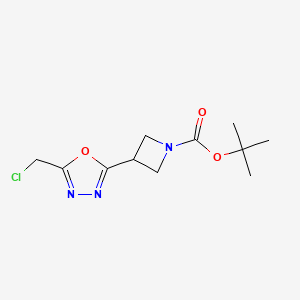![molecular formula C22H20N4O4 B2681753 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid CAS No. 2138193-49-2](/img/structure/B2681753.png)
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of the compound , is used to protect hydroxy-groups in various chemical syntheses. This protection is essential in ensuring stability and reactivity in desired ways during chemical reactions. The Fmoc group can be removed conveniently while keeping other base-labile protecting groups intact, making it a versatile choice in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).
Synthesis of Triazoles
Triazoles, including variants derived from the compound , have been synthesized and evaluated for various properties. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrates the compound's applicability in creating compounds with antimicrobial activities (Bayrak et al., 2009).
Creation of Peptidomimetics and Biologically Active Compounds
The 5-amino-1,2,3-triazole-4-carboxylic acid structure, closely related to the compound , serves as a foundation for creating peptidomimetics and other biologically active compounds. This synthesis process highlights the compound's significance in developing new drugs and therapeutic agents (Ferrini et al., 2015).
Development of Chemosensors
The compound's pyrrolidine component is used in the development of fluoroionophores. These fluoroionophores act as chemosensors, especially for metal ions like Al(3+), based on internal charge transfer. This application is crucial in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
Photophysical Applications and Material Sciences
In material science, the compound's derivatives show potential in photophysical applications. For example, coordination polymers based on the triazole group have been studied for their catalytic activity and photoluminescence properties, indicating the compound's usefulness in advanced material sciences (Wang et al., 2016).
Propiedades
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-21(28)20-19(23-25-24-20)18-10-5-11-26(18)22(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,27,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLSHWVZYMIMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NNN=C5C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
2138193-49-2 |
Source


|
| Record name | 5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2681670.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2681673.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2681674.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)
![1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2681688.png)
![5-cyclopropyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2681689.png)


![2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile](/img/structure/B2681693.png)